3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde is an organic compound that features a biphenyl structure with a dioxolane ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde typically involves the formation of the dioxolane ring through the acetalization of an aldehyde with ethylene glycol in the presence of an acid catalyst. The biphenyl structure is then introduced through a series of coupling reactions.
Acetalization: The aldehyde reacts with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid to form the dioxolane ring.
Coupling Reactions: The biphenyl structure can be introduced using Suzuki coupling or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylic acid
Reduction: 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
Scientific Research Applications
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde depends on its functional groups and the specific reactions it undergoes. The aldehyde group can participate in nucleophilic addition reactions, while the biphenyl structure can engage in aromatic substitution reactions. The dioxolane ring provides stability and can act as a protecting group for the aldehyde.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 3-(1,3-Dioxolan-2-yl)-1-propanol
- 2-(1,3-Dioxolan-2-yl)cyclododecanone
Uniqueness
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde is unique due to its combination of a biphenyl structure with a dioxolane ring and an aldehyde group. This combination provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
893737-21-8 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-[3-(1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c17-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-18-7-8-19-16/h1-6,9-11,16H,7-8H2 |
InChI Key |
VYCLAWHJUHLSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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